molecular formula C6H12O6 B12805202 beta-L-fructofuranose CAS No. 41579-20-8

beta-L-fructofuranose

Cat. No.: B12805202
CAS No.: 41579-20-8
M. Wt: 180.16 g/mol
InChI Key: RFSUNEUAIZKAJO-AZGQCCRYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-L-fructofuranose: is a monosaccharide and a form of fructose that exists in a five-membered ring structure known as a furanose. It is an important carbohydrate in biochemistry and is found in various natural sources, including fruits and honey. This compound is a key component in many biological processes and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-L-fructofuranose can be synthesized through the enzymatic hydrolysis of sucrose using beta-fructofuranosidase enzymes. This enzyme catalyzes the cleavage of the glycosidic bond in sucrose, resulting in the formation of glucose and fructose. The reaction typically occurs under mild conditions, such as a pH of around 5.0 and a temperature of 50°C .

Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation processes. Specific strains of bacteria or yeast are employed to produce the enzyme beta-fructofuranosidase, which then hydrolyzes sucrose to yield this compound. This method is efficient and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Beta-L-fructofuranose undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form fructuronic acid.

    Reduction: It can be reduced to form sugar alcohols such as sorbitol.

    Substitution: It can participate in glycosylation reactions to form glycosides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and bromine water.

    Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.

    Substitution: Glycosylation reactions typically involve the use of glycosyl donors and acceptors under acidic or basic conditions.

Major Products:

Scientific Research Applications

Beta-L-fructofuranose has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.

    Biology: It serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving beta-fructofuranosidase.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including prebiotic effects that promote gut health.

    Industry: It is used in the production of high-fructose corn syrup and other sweeteners .

Mechanism of Action

Beta-L-fructofuranose exerts its effects primarily through its interaction with specific enzymes and metabolic pathways. For example, in the gut, it is fermented by beneficial bacteria, leading to the production of short-chain fatty acids that have various health benefits. The molecular targets include enzymes such as beta-fructofuranosidase, which catalyzes its hydrolysis, and transport proteins that facilitate its absorption and utilization .

Comparison with Similar Compounds

    Beta-D-fructofuranose: An enantiomer of beta-L-fructofuranose with similar chemical properties but different biological activities.

    Alpha-L-fructofuranose: Another isomer with a different configuration at the anomeric carbon.

    Fructopyranose: A six-membered ring form of fructose.

Uniqueness: this compound is unique due to its specific configuration and the resulting biological activities. Its ability to act as a prebiotic and its role in various metabolic pathways distinguish it from other similar compounds .

Properties

CAS No.

41579-20-8

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m0/s1

InChI Key

RFSUNEUAIZKAJO-AZGQCCRYSA-N

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@](O1)(CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.